(S)-(-)-Ethyl Leucate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530957 | |
| Record name | Ethyl (2S)-2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60856-85-1 | |
| Record name | Ethyl 2-hydroxy-4-methylvalerate, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2S)-2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU52L66UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways
Enzymatic Production in Microbial Systems
The formation of (S)-(-)-Ethyl Leucate is a collaborative effort between different microbial species, each contributing specific enzymatic machinery. The initial formation of the precursor, leucate, is often carried out by molds, which is then esterified by yeasts during fermentation.
Aspergillus oryzae, a fungus with a long history in the production of fermented foods, plays a pivotal role in synthesizing the leucate precursor.
A key enzyme in the synthesis of D-leucate, the precursor to ethyl leucate, in Aspergillus oryzae is 4-Methyl-2-oxopentanoate (B1228126) Reductase, designated as MorA. nih.govresearchgate.net This enzyme belongs to the D-isomer-specific 2-hydroxyacid dehydrogenase family. nih.govresearchgate.net MorA catalyzes the reduction of 4-methyl-2-oxopentanoate (MOA), which is a likely intermediate in the leucine (B10760876) synthesis pathway, to D-leucate. nih.govresearchgate.net The reaction is dependent on either NADPH or NADH as a cofactor, with a preference for NADPH. nih.govresearchgate.net The identification of MorA was the first report of a reductase responsible for producing D-leucate in fungi. nih.govresearchgate.net
**Table 1: Characteristics of 4-Methyl-2-oxopentanoate Reductase (MorA) from *Aspergillus oryzae***
| Characteristic | Description |
|---|---|
| Enzyme Name | 4-Methyl-2-oxopentanoate Reductase (MorA) |
| Organism | Aspergillus oryzae |
| Enzyme Family | D-isomer-specific 2-hydroxyacid dehydrogenase |
| Substrate | 4-methyl-2-oxopentanoate (MOA) |
| Product | D-leucate |
| Cofactor | NADPH or NADH (preference for NADPH) |
| Significance | Key enzyme in the synthesis of the ethyl leucate precursor in A. oryzae. |
Genetic engineering of Aspergillus oryzae has proven to be an effective strategy for increasing the production of leucate, and consequently, ethyl leucate. nih.govresearchgate.net Overexpression of the morA gene in an A. oryzae strain resulted in a remarkable 125-fold increase in leucate production compared to the wild-type strain. nih.govresearchgate.net When this genetically modified strain was used in sake fermentation, it led to a 6.3-fold increase in the concentration of ethyl leucate in the final product. nih.govresearchgate.net These findings highlight the potential of metabolic engineering in A. oryzae to enhance the flavor profiles of fermented beverages. nih.gov The development of genetic manipulation techniques, including the use of CRISPR/Cas9 systems and improved transformation efficiencies, has facilitated such targeted modifications in this industrially important fungus. scitepress.orgnih.govcapes.gov.brnih.gov
Table 2: Impact of morA Overexpression on Leucate and Ethyl Leucate Production
| Strain | Leucate Production Increase (vs. Wild-Type) | Ethyl Leucate Increase in Sake (vs. Wild-Type) |
|---|---|---|
| A. oryzae with overexpressed morA | 125-fold | 6.3-fold |
While Aspergillus oryzae produces the precursor, the final step of forming ethyl leucate is carried out by the yeast Saccharomyces cerevisiae during fermentation. nih.govresearchgate.net This involves the esterification of leucate with ethanol (B145695).
The biosynthesis of substituted ethyl esters, including ethyl leucate, in Saccharomyces cerevisiae is influenced by mono-acyl glycerol (B35011) lipases. mdpi.com Specifically, the enzymes encoded by the MGL2 and YJU3 genes have been identified as playing a role in this process. mdpi.com Deletion of these genes has been shown to reduce the biosynthesis of methyl-substituted esters. mdpi.com In the context of ethyl leucate, the inactivation of these mono-acyl glycerol lipases not only reduced the final ester concentration but also the concentration of its direct precursor, 2-hydroxy-4-methyl pentanoic acid. mdpi.com This suggests a link between lipid metabolism and the availability of precursors for ethyl leucate formation. mdpi.com The protein Yju3p, in particular, has been identified as a major monoacylglycerol lipase (B570770) in yeast. nih.govresearchgate.net
The production of ethyl esters, including ethyl leucate, is significantly influenced by the choice of yeast strain and the conditions during fermentation. nih.govnih.govkuleuven.beresearchgate.net Various fermentation parameters can be modulated to alter the final flavor profile of a beverage. nih.govkuleuven.be
Key factors influencing ethyl ester production include:
Temperature: Higher fermentation temperatures can lead to increased production of certain ethyl esters. nih.govkuleuven.besandiego.edu
Precursor Availability: The concentration of the fatty acid precursor is a major limiting factor for ethyl ester production. nih.govnih.govkuleuven.beresearchgate.net Supplementing the fermentation medium with precursors can significantly increase the formation of the corresponding ethyl esters. nih.govnih.govkuleuven.beresearchgate.net
Nitrogen and Carbon Content: The levels of nitrogen and carbon in the fermentation medium can cause moderate changes in the production of ethyl esters. nih.govkuleuven.be
Unsaturated Fatty Acids: A higher concentration of unsaturated fatty acids in the medium can lead to a general decrease in the production of ethyl esters. nih.govkuleuven.be
Yeast Strain: Different strains of Saccharomyces cerevisiae exhibit varying capacities for producing flavor-active esters. sandiego.edumdpi.comymaws.com For instance, ale yeast strains are generally known to produce higher concentrations of these esters. sandiego.edu The selection of a specific yeast strain is crucial for achieving the desired sensory profile in the final beverage. mdpi.com
**Table 3: Influence of Fermentation Parameters on Ethyl Ester Production by *Saccharomyces cerevisiae***
| Fermentation Parameter | Effect on Ethyl Ester Production |
|---|---|
| Increased Temperature | Generally increases production of certain ethyl esters. |
| Increased Precursor Availability | Significantly increases production. |
| Higher Nitrogen/Carbon Content | Moderate changes in production. |
| Higher Unsaturated Fatty Acid Content | General decrease in production. |
| Yeast Strain Selection | Production levels vary significantly between strains. |
Role of Yeasts (Saccharomyces cerevisiae) in Esterification Processes
Uncharted Enzymatic Activity in Esterification Step
The final step in the biosynthesis of this compound is an esterification reaction between the precursor alcohol, derived from leucine catabolism, and an acyl donor, which is ultimately linked to ethanol. The precise enzymatic machinery catalyzing this specific esterification remains largely uncharacterized, marking a significant area for future research. However, based on analogous biochemical transformations, the enzymes responsible are presumed to belong to the carboxylesterase superfamily, which includes lipases and esterases. nih.govmonash.eduresearchgate.net
Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are distinguished by their substrate preferences; lipases typically hydrolyze water-insoluble long-chain triacylglycerols, while esterases act on more water-soluble short-chain esters. nih.govmonash.eduresearchgate.net Both enzyme types, however, can catalyze ester synthesis, particularly in non-aqueous or micro-aqueous environments. The enzymatic synthesis of various flavor esters, such as ethyl butyrate (B1204436) and ethyl valerate, has been successfully demonstrated using microbial lipases. researchgate.net It is hypothesized that a similar enzyme, likely an intracellular esterase with a specificity for branched-chain alcohols and short-chain acyl-CoAs, is responsible for ethyl leucate formation. The characterization of such an enzyme would involve isolation, purification, and kinetic analysis to understand its substrate specificity, reaction mechanism, and regulatory properties.
Comparative Analysis of Biosynthetic Routes Across Diverse Microorganisms
The production of esters derived from amino acid catabolism is a common trait among various microorganisms, particularly yeasts, which are instrumental in the fermentation of beverages and food products. While direct comparative studies on this compound are limited, analysis of related branched-chain esters reveals diverse strategies among different microbial species.
The primary route for the formation of the alcohol precursor of ethyl leucate is the Ehrlich pathway. This pathway converts α-keto acids, derived from amino acid transamination, into fusel alcohols. However, the efficiency of this pathway and the subsequent esterification step can vary significantly. For instance, in wine yeasts, species like Saccharomyces cerevisiae, Kloeckera apiculata, and Hansenula subpelliculosa exhibit different production levels of ethyl acetate (B1210297) and isoamyl acetate (an ester derived from leucine). mdpi.com These differences can be attributed to variations in the expression levels and kinetic properties of key enzymes such as alcohol acetyltransferases (AATs), which are responsible for acetate ester formation.
It is plausible that a similar diversity exists for the biosynthesis of ethyl leucate. Different microorganisms may possess distinct esterases or alcohol acyltransferases with varying affinities for the precursors derived from leucine. Factors influencing this diversity include the genetic background of the organism, the availability of precursors (leucine and ethanol), and the specific fermentation conditions (e.g., nitrogen availability, temperature).
Table 1: Key Enzyme Classes Implicated in Ester Biosynthesis
| Enzyme Class | Typical Substrates | Role in Ethyl Leucate Biosynthesis (Hypothesized) |
| Esterases | Water-soluble short-chain esters | Catalyzes the final esterification of a leucine-derived alcohol with an ethanol-derived acyl group. |
| Lipases | Water-insoluble long-chain triacylglycerols | May exhibit promiscuous activity towards the precursors of ethyl leucate under specific cellular conditions. |
| Alcohol Acyltransferases (AATs) | Alcohols and Acyl-CoA | A potential candidate for catalyzing the esterification step, similar to their role in forming other flavor esters. |
Precursor Biosynthesis and Metabolic Interconnections
The synthesis of this compound is dependent on the availability of its constituent precursors, which are deeply embedded in central metabolism.
Leucine as a Core Metabolic Precursor and its Conversion Pathways
L-leucine is the foundational precursor for the "leucate" portion of the molecule. The initial step in its conversion is a transamination reaction, which removes the amino group. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT). metwarebio.comresearchgate.net The amino group from leucine is transferred to an α-keto acid, typically α-ketoglutarate, yielding glutamate (B1630785) and the corresponding α-keto acid of leucine, α-ketoisocaproate (α-KIC). metwarebio.comresearchgate.net
Once formed, α-KIC is a critical branch point. It can be directed towards complete oxidation for energy or be channeled through the Ehrlich pathway to produce flavor compounds. In the context of ethyl leucate synthesis, α-KIC undergoes decarboxylation to form an aldehyde, which is subsequently reduced to the corresponding fusel alcohol, isoamyl alcohol (3-methyl-1-butanol). This alcohol is the direct precursor that partakes in the final esterification step.
Transamination: L-Leucine → α-Ketoisocaproate (α-KIC)
Decarboxylation: α-KIC → Isovaleraldehyde
Reduction: Isovaleraldehyde → Isoamyl Alcohol
Esterification: Isoamyl Alcohol + Ethanol-derived acyl donor → Ethyl Leucate
Integration with Lipid Metabolism Pathways
The biosynthesis of ethyl leucate is intricately linked with lipid metabolism through the central metabolite acetyl-CoA. uomustansiriyah.edu.iq The complete catabolism of leucine ultimately yields acetyl-CoA and acetoacetate, both of which are key players in lipid metabolism. researchgate.net Acetyl-CoA serves as the primary building block for the de novo synthesis of fatty acids. uomustansiriyah.edu.iqnih.gov
Table 2: Metabolic Interconnections of Leucine Catabolism
| Leucine-Derived Metabolite | Connecting Pathway | Metabolic Significance |
| α-Ketoisocaproate (α-KIC) | Ehrlich Pathway | Precursor to fusel alcohols for ester synthesis. |
| Acetyl-CoA | Fatty Acid Synthesis, TCA Cycle | Central building block for lipids; energy production. uomustansiriyah.edu.iq |
| Acetoacetate | Ketogenesis | A ketone body used as an alternative energy source. |
Regulatory Mechanisms of Biosynthetic Pathways and Enzyme Expression
The production of this compound is tightly regulated at multiple levels, from the synthesis of its precursors to the expression of the enzymes involved.
The biosynthesis of L-leucine itself is controlled by feedback inhibition and transcriptional regulation of the genes in its synthetic pathway, often organized in the ilv regulon in bacteria. nih.gov High levels of leucine can inhibit the activity of the initial enzymes in the pathway, thus controlling its own production. nih.gov
The catabolism of leucine is also regulated. The expression of genes encoding catabolic enzymes can be induced by the presence of leucine in the environment. nih.gov In some microorganisms, the catabolism of amino acids is subject to catabolite repression, where the presence of a preferred carbon source like glucose can suppress the expression of genes needed for the degradation of less preferred sources like amino acids. nih.govethz.ch
In yeast, the transcriptional regulator Leu3p is known to regulate genes involved in branched-chain amino acid metabolism in response to the intermediate α-isopropylmalate, linking pathway activity to gene expression. nih.gov The production of esters is also heavily influenced by the availability of precursors. High concentrations of amino acids in the growth medium can lead to increased production of fusel alcohols and their corresponding esters. mdpi.com Similarly, the amount of ethanol produced during fermentation directly impacts the availability of one of the substrates for esterification. Therefore, the regulation of both amino acid catabolism and central carbon metabolism collectively governs the flux towards ethyl leucate synthesis.
Chemical Synthesis Methodologies for Enantiomerically Enriched S Ethyl Leucate
Development of Stereoselective Synthetic Routes
The pursuit of enantiomerically pure (S)-(-)-Ethyl Leucate has led to the development of several stereoselective synthetic routes. These methods are designed to control the three-dimensional arrangement of atoms at the chiral center, thereby yielding the desired (S)-enantiomer with high selectivity.
Biocatalytic Synthesis Approaches (Enzyme-mediated Esterification)
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. In the case of this compound, enzyme-mediated esterification of L-leucine or its derivatives is a key approach. This process leverages the inherent stereospecificity of enzymes, such as lipases, to selectively catalyze the formation of the (S)-ester. For instance, Lipase (B570770) B from Candida antarctica (CAL-B) has been utilized in the kinetic resolution of racemic ethyl leucate, where it selectively hydrolyzes the (S)-enantiomer, thereby enriching the (R)-form. Conversely, direct esterification of L-leucine or (S)-leucic acid with ethanol (B145695), catalyzed by specific enzymes, can directly yield this compound.
Another biocatalytic route involves the use of microorganisms. For example, microbial L-amino acid oxidases can convert L-leucine to leucic acid through oxidative deamination, which is then esterified by endogenous alcohol acetyltransferases. While some microbial processes have been optimized for the (R)-enantiomer, the principles can be adapted for the synthesis of the (S)-enantiomer by selecting appropriate microorganisms and enzymes.
The success of biocatalytic synthesis hinges on the careful optimization of reaction parameters to maximize both yield and enantioselectivity. Key factors that influence the outcome of enzyme-mediated esterification include pH, temperature, and substrate concentration.
The pH of the reaction medium is critical as it affects the ionization state of both the enzyme's active site and the substrates, thereby influencing enzyme activity and stability. For many lipase-catalyzed reactions, a pH range of 6.5 to 7.5 is often optimal for achieving high yields. Studies on other enzymatic reductions have shown that the highest yields of chiral alcohols are achieved within a specific pH range, for instance, pH 6.0 for some enzyme cocktails. researchgate.net
Temperature plays a dual role; it affects the reaction rate and the enzyme's stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and loss of activity. A typical temperature range for maintaining enzyme stability and activity is between 30°C and 37°C.
Substrate concentration also needs to be carefully controlled. High concentrations of substrates, particularly the alcohol component like ethanol, can sometimes inhibit or deactivate the enzyme. Finding the optimal balance is crucial for efficient synthesis. For example, maintaining an ethanol concentration of 10-20% (v/v) has been suggested to maximize yield in certain enzymatic esterifications.
Table 1: Optimized Parameters for Enzymatic Synthesis
| Parameter | Optimized Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes enzyme activity and stability. |
| Temperature | 30 - 37°C | Balances reaction rate with enzyme stability. |
| Ethanol Concentration | 10 - 20% (v/v) | Prevents enzyme inhibition while ensuring sufficient substrate. |
Chemo-Enzymatic Hybrid Strategies
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govbeilstein-journals.org This approach can involve using a chemical step to prepare a precursor that is then subjected to an enzymatic transformation to introduce chirality, or vice versa. researchgate.netrsc.org
For the synthesis of this compound, a chemo-enzymatic strategy could involve the chemical synthesis of a prochiral precursor, followed by an enantioselective enzymatic reduction. For example, ethyl 4-methyl-2-oxopentanoate (B1228126) can be synthesized chemically and then reduced using a specific reductase enzyme to yield this compound with high enantiomeric excess. smolecule.comnih.gov This approach leverages the efficiency of chemical synthesis for bulk transformations and the high selectivity of enzymes for the crucial stereodetermining step.
Another hybrid strategy involves the use of enzymes in non-aqueous media to perform reactions that are traditionally carried out using chemical catalysts. This can improve the stability and reusability of the enzyme while allowing for a broader range of substrates.
Asymmetric Chemical Synthesis Utilizing Chiral Auxiliaries or Catalysts
Asymmetric chemical synthesis provides a powerful alternative to biocatalysis for producing enantiomerically enriched compounds. du.ac.in These methods often employ either chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the stereoselective introduction of the hydroxyl group or the esterification. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol (B89426) reactions, which could be adapted for this purpose. nih.gov
Several types of enantioselective transformations can be employed for the synthesis of this compound. One common approach is the asymmetric reduction of a prochiral ketone, such as ethyl 4-methyl-2-oxopentanoate. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation using a chiral metal catalyst.
Another strategy involves the enantioselective alkylation of a suitable precursor. For example, phase-transfer catalysis with a chiral catalyst can be used for the enantioselective alkylation of glycine (B1666218) derivatives, which can then be converted to the desired amino acid ester. nih.gov A similar principle could be applied to precursors of this compound.
A classical method for preparing optically active α-hydroxy esters is through the diazotization of the corresponding amino acid followed by esterification. The conversion of L-leucine to this compound via sequential diazotization and esterification with ethanol is a known route. tue.nltue.nl
Table 2: Enantioselective Synthesis Strategies
| Strategy | Description | Key Reagents/Catalysts |
| Asymmetric Reduction | Reduction of a prochiral ketone to a chiral alcohol. | Chiral metal catalysts (e.g., Ru-BINAP), Chiral reducing agents. |
| Enantioselective Alkylation | Alkylation of a prochiral enolate or equivalent. | Chiral phase-transfer catalysts, Chiral ligands. |
| Diazotization of Amino Acid | Conversion of an amino acid to a hydroxy acid with retention of configuration. | NaNO₂, H₂SO₄, followed by ethanol. tue.nltue.nl |
A significant challenge in the synthesis of enantiomerically pure compounds is the potential for racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture. This can occur at various stages of the synthesis, workup, or purification.
In the context of this compound synthesis, the stereocenter at the C2 position is susceptible to racemization, particularly under harsh reaction conditions such as strong acid or base catalysis during esterification. For instance, the use of sulfuric acid as a catalyst in the esterification of leucic acid can lead to a higher degree of epimerization compared to using hydrochloric acid. It has been demonstrated that heating ethyl leucate under esterification conditions for an extended period did not result in significant racemization, suggesting the preceding diazotization step is also stereochemically robust under controlled conditions. tue.nl
The stereochemistry of chiral molecules can strongly influence their properties, and even slow racemization over time can impact the final product's characteristics. researchgate.net Therefore, maintaining stereochemical fidelity throughout the synthesis and storage is paramount. This often requires careful selection of reagents, reaction conditions, and purification methods to avoid conditions that could promote racemization.
Biological Activities and Functional Impact
Contribution to Aroma and Flavor Science
Organoleptic Properties in Fermented Food and Beverages (e.g., Wine, Sake)
(S)-(-)-Ethyl leucate is recognized for its contribution to the fruity aromas in fermented beverages. In Japanese sake, it is considered a key flavor component, contributing to the characteristic fruity notes of this traditional rice wine. researchgate.netnih.govresearchgate.netresearchgate.net The mold Aspergillus oryzae synthesizes leucic acid from leucine (B10760876), and subsequently, the yeast Saccharomyces cerevisiae produces ethyl leucate during the fermentation process. researchgate.netnih.govresearchgate.net
In the realm of winemaking, ethyl leucate has been identified as a contributor to "fresh blackberry" and "fresh fruit" aromas in both red and white wines. acs.orgnih.govresearchgate.netacs.orgnih.govresearchgate.net While it is found in both types of wine, its concentration and enantiomeric distribution differ. Generally, white wines tend to contain only the (R)-enantiomer, whereas red wines often contain both the (R) and (S) forms, with the ratio varying depending on the wine's age. acs.orgnih.govresearchgate.netacs.orgresearchgate.net
Enantiomeric Ratio Dynamics and Sensory Perception (e.g., R/S-enantiomer thresholds)
The two enantiomers of ethyl leucate, (R)-(+)-ethyl leucate and this compound, possess distinct olfactory thresholds, influencing how they are perceived. The olfactory threshold for the (S)-enantiomer in a hydroalcoholic solution is 55 µg/L, which is significantly lower than the 126 µg/L threshold for the (R)-enantiomer. acs.orgnih.govresearchgate.netacs.orgunito.itresearchgate.net This indicates that the (S)-form is more potent in terms of its aroma contribution at lower concentrations.
Table 1: Olfactory Thresholds of Ethyl Leucate Enantiomers
| Compound | Olfactory Threshold (µg/L) in Hydroalcoholic Solution |
|---|---|
| This compound | 55 acs.orgnih.govresearchgate.netacs.orgunito.itresearchgate.net |
| (R)-(+)-Ethyl Leucate | 126 acs.orgnih.govresearchgate.netacs.orgunito.itresearchgate.net |
| Mixture (95:5 R/S) | 51 acs.orgnih.govresearchgate.netacs.orgunito.itresearchgate.net |
Synergistic Effects of Enantiomers on Perceived Fruitiness
The interaction between the (R) and (S) enantiomers of ethyl leucate leads to a synergistic enhancement of fruity aromas in wine. researchgate.netacs.orgnih.govresearchgate.netacs.orgunito.itresearchgate.net Sensory analysis has demonstrated that in a hydroalcoholic solution, the presence of either the (R)- or (S)-enantiomer, or a mixture of both, at concentrations found in red wines, significantly lowers the concentration at which fruity character is perceived. acs.orgnih.govresearchgate.netacs.org Specifically, the fruity character was perceived at concentrations 2.2, 4.5, and 2.5 times lower with the addition of the (R)-form, (S)-form, and a 95:5 (R/S) mixture, respectively, compared to the solution without these compounds. acs.orgnih.govresearchgate.netacs.org This highlights the role of both enantiomers in amplifying the perception of fruitiness, with sensory profiles specifically highlighting contributions to "blackberry fruit" and "fresh fruit" descriptors. acs.orgnih.govresearchgate.net
Influence of Aging Processes on Concentration and Enantiomeric Distribution
The concentration and enantiomeric distribution of ethyl leucate are dynamic and influenced by the aging process of wine. acs.orgnih.govresearchgate.netacs.orgresearchgate.netunito.itresearchgate.netresearchgate.net While young red wines may initially contain only the (R)-enantiomer, the (S)-enantiomer tends to appear and increase in concentration as the wine ages. acs.orgresearchgate.netacs.org The highest levels of the (S)-form are typically found in the oldest red wine samples. acs.orgnih.govresearchgate.netacs.org For instance, a 1990 Margaux wine was found to have an R/S enantiomeric ratio of 85:15. acs.org
Table 2: Enantiomeric Ratio of Ethyl Leucate in Wine
| Wine Type | Typical Enantiomeric Form(s) | Average R/S Ratio in Red Wine | Influence of Aging on (S)-Form |
|---|---|---|---|
| White Wine | Primarily (R)-form acs.orgnih.govresearchgate.netacs.orgresearchgate.net | N/A | Generally absent acs.orgnih.govresearchgate.netacs.orgresearchgate.net |
| Young Red Wine | Primarily (R)-form acs.org | 100:0 in 2010 vintages acs.org | Appears and increases with age acs.orgresearchgate.netacs.org |
| Aged Red Wine | Both (R) and (S) forms acs.orgnih.govresearchgate.netacs.orgresearchgate.net | ~95:5 acs.orgnih.govresearchgate.netresearchgate.netacs.org | Highest levels in oldest samples acs.orgnih.govresearchgate.netacs.org |
Antioxidant Potential and Related Bioactivities
While the primary research focus on this compound has been its role in flavor and aroma, some studies have suggested potential antioxidant properties. However, detailed research specifically investigating the antioxidant potential and related bioactivities of isolated this compound is limited. One study on a fermented beverage indicated that the broth, which would contain a complex mixture of compounds including ethyl leucate, showed high free radical scavenging activity that increased with aging. researchgate.net Further investigation is required to isolate and confirm the antioxidant capacity of this compound itself.
Cytotoxicity and Biomedical Explorations
The evaluation of a compound's effect on cell viability and proliferation is a cornerstone of biomedical research, particularly in the search for new therapeutic agents.
The potential for this compound as an anti-proliferative agent has not been extensively studied. However, research on its structural isomer, (R)-(+)-Ethyl Leucate, has demonstrated moderate cytotoxicity against certain cancer cell lines, indicating potential for this class of compounds in cancer research.
Studies on other, structurally related ethyl esters have shown significant anti-proliferative effects. For instance, ethyl gallate has been shown to induce apoptosis and exhibit dose-dependent cytotoxicity against the human oral squamous carcinoma cell line KB. nih.gov Similarly, ethyl pyruvate (B1213749) has been found to have a selective cytotoxic effect on human melanoma (VMM917) and cervix (HeLa) cancer cells. ksu.edu.tr Aqueous extracts of Yerba Mate, which contain various bioactive compounds, also show strong, dose-dependent anti-proliferative activity against human colorectal cancer cell lines, including Caco-2, HT-29, and HCT116, by inducing apoptosis. ffhdj.com
These findings suggest that small ethyl esters can possess anti-cancer properties. A systematic evaluation of this compound against a panel of cancer cell lines would be necessary to determine its specific activity and potential.
Table 1: Anti-proliferative Effects of Related Ethyl Compounds on Cancer Cell Lines This table presents data for compounds structurally related to this compound to illustrate common research findings in this area. Data for this compound itself is not currently available.
| Compound | Cell Line | Effect | IC50 Value | Source |
| Ethyl Gallate | KB (Human Oral Squamous Carcinoma) | Cytotoxicity, Apoptosis Induction | 30 µg/mL | nih.gov |
| Ethyl Pyruvate | VMM917 (Human Melanoma) | Selective Cytotoxicity | Not specified | ksu.edu.tr |
| Ethyl Pyruvate | HeLa (Human Cervix Cancer) | Selective Cytotoxicity | Not specified | ksu.edu.tr |
| Yerba Mate Extract | Caco-2 (Human Colorectal Adenocarcinoma) | Decreased Viability, Apoptosis | 0.69 mg/mL | ffhdj.com |
| Yerba Mate Extract | HCT116 (Human Colorectal Carcinoma) | Decreased Viability | 0.22 mg/mL | ffhdj.com |
The potential for this compound in pharmaceutical development stems from its status as a bioactive compound. Its enantiomer, (R)-(+)-Ethyl Leucate, is currently under investigation for its therapeutic potential. Related compounds, such as ethyl lactate (B86563), are already utilized in the pharmaceutical industry as green solvents for dissolving and delivering other bioactive compounds, demonstrating the utility of such chemical structures in a pharmaceutical context. researchgate.netresearchgate.net The U.S. Food and Drug Administration (FDA) has approved ethyl lactate for use in pharmaceutical products due to its low toxicity. researchgate.net
Should this compound be confirmed to possess significant antioxidant or anti-proliferative properties, it could become a candidate for drug development. Its journey would involve preclinical evaluations and optimization of its structure to enhance efficacy and safety, a common path for bioactive compounds.
Mechanisms of Biological Action at the Molecular Level
Understanding how a compound functions at the molecular level is crucial to harnessing its biological activities. This involves studying its interactions with biological targets and its influence on cellular pathways.
The biological effects of this compound are dictated by its molecular structure, which facilitates non-covalent interactions with biological macromolecules like proteins and receptors. The molecule contains both a hydroxyl (-OH) and an ester group, which are capable of forming hydrogen bonds. kubinyi.de Hydrogen bonds are highly directional and play a critical role in the specific recognition and orientation of a ligand within its binding site. kubinyi.de
Furthermore, the isobutyl group of the leucate moiety provides a non-polar surface, enabling hydrophobic interactions. mdpi.com These interactions are fundamental for stabilizing a ligand within the hydrophobic pockets of proteins and contribute significantly to binding affinity. nih.govplos.org The interplay between hydrogen bonding and hydrophobic interactions is a key determinant of a molecule's ability to bind to a specific target and elicit a biological response. nih.govplos.org The folding of the protein-ligand groove is also a critical factor for molecular recognition. plos.org
The binding of this compound to biological targets can lead to the modulation of enzyme activities and the alteration of signal transduction pathways. While the downstream effects of this compound are still an area for research, the enzymatic pathways involved in its synthesis are better understood.
In the production of Japanese sake, this compound is synthesized from its precursor, leucate, by the yeast Saccharomyces cerevisiae. researchgate.netresearchgate.net The leucate itself is produced by the mold Aspergillus oryzae. researchgate.netresearchgate.net A key enzyme identified in this process is 4-methyl-2-oxopentanoate (B1228126) reductase (MorA), which reduces 4-methyl-2-oxopentanate to D-leucate. researchgate.net Overexpression of the gene encoding for MorA in A. oryzae has been shown to increase the production of ethyl leucate over six-fold in the final sake product. researchgate.net Other enzymes, such as mono-acyl glycerol (B35011) lipases (MAGLases), have also been investigated for their role in the biosynthesis of substituted esters, though their direct impact on ethyl leucate synthesis appears to be minor compared to other enzymatic activities. mdpi.com
If this compound is found to have protective effects against oxidative stress, it would likely involve the modulation of signaling pathways such as the Nrf2 or PGC-1α pathways, which control cellular antioxidant responses. nih.gov Similarly, any immunomodulatory or anti-inflammatory effects would likely be mediated through pathways such as those involving NF-κB or MAPKs, which are central to innate immunity signaling. nih.gov
Table 2: Enzymes Associated with the Synthesis of Ethyl Leucate
| Enzyme | Organism | Role | Source |
| 4-methyl-2-oxopentanoate reductase A (MorA) | Aspergillus oryzae | Reduces 4-methyl-2-oxopentanate to D-leucate (precursor) | researchgate.net |
| Alcohol acetyltransferases (AATases) | Saccharomyces cerevisiae | General biosynthesis of esters | mdpi.com |
| Acyl-CoA:ethanol (B145695) O-acyltransferases (AEATases) | Saccharomyces cerevisiae | General biosynthesis of ethyl esters | mdpi.com |
| Mono-acyl glycerol lipases (Mgl2p, Yju3p) | Saccharomyces cerevisiae | Modulate fatty acid precursors for ester synthesis | mdpi.com |
Applications in Organic Synthesis and Industrial Processes
Chiral Building Block in Asymmetric Synthesis
The inherent chirality of (S)-(-)-Ethyl Leucate makes it a useful starting material, or chiral building block, for creating new stereocenters with a high degree of control. researchgate.netenamine.net In asymmetric synthesis, the goal is to produce a single enantiomer of a desired product, a critical requirement in industries like pharmaceuticals where different enantiomers can have vastly different biological effects. enamine.netsigmaaldrich.com The use of readily available, enantiomerically pure compounds like this compound provides an efficient pathway to complex chiral molecules. enamine.net
This compound is employed as an intermediate in the synthesis of enantiomerically pure compounds relevant to the pharmaceutical industry. pubcompare.ai Its structure allows for the introduction of chirality that is maintained through subsequent reaction steps, ultimately leading to a final product with the correct stereoconfiguration. sigmaaldrich.com For instance, chiral amides derived from leucate have been used to direct the stereochemical outcome of reactions to create complex chiral building blocks, such as functionalized cyclohexadienones, which are precursors to natural products. nih.gov This approach is valuable because the availability of both (R)- and (S)-leucate allows for a sacrificial yet effective method to access scarce, highly functionalized chiral molecules. nih.gov
A specific synthetic application involves the conversion of (S)-Leucine into this compound, which then serves as a precursor for more complex structures. tue.nlpsu.edu An example is the multi-step synthesis of chiral oxo-crown ethers, where the stereocenter from this compound is incorporated into the final macrocyclic product. tue.nlpsu.edu
Table 1: Synthesis Pathway from this compound to a Chiral Diol
| Step | Reactant(s) | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | This compound | 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (TsOH) | THP-protected Ethyl Leucate | Nearly Quantitative | tue.nl, psu.edu |
| 2 | THP-protected Ethyl Leucate | Lithium aluminium hydride (LiAlH₄) in Et₂O | THP-monoprotected chiral diol | Not specified | tue.nl, psu.edu |
A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereoselectivity of a reaction, after which it is removed. sigmaaldrich.com this compound and its derivatives can function in this capacity. lookchem.com By attaching the leucate moiety to a substrate, its chiral center influences subsequent bond formations, favoring the creation of one stereoisomer over another. sigmaaldrich.com Once the desired stereochemistry is set, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com This strategy has been considered in the synthesis of (+)-rishirilide B, where amides derived from leucate introduce a chiral center that directs a crucial cyclization step. nih.gov
Precursor in the Synthesis of Complex Molecules
Beyond its role in directing stereochemistry, this compound is a direct precursor in the construction of complex molecular architectures. tue.nlpsu.edu Its functional groups—the ester and the secondary alcohol—provide reaction sites for chain extension and cyclization. In the synthesis of chiral 2-oxo-12-crown-4 ethers, this compound is the starting point for a sequence involving protection of the hydroxyl group, reduction of the ester to a primary alcohol, and subsequent multi-step elaboration and cyclization to form the final crown ether. tue.nlpsu.edu This demonstrates its utility in building sophisticated molecules from a simple, chiral starting material.
Role in Agrochemical Research and Development
This compound is listed as an intermediate available from chemical suppliers who specialize in products for the agrochemical industry. buyersguidechem.com This suggests its potential use as a building block in the development and production of new agrochemicals, where, similar to pharmaceuticals, specific stereoisomers can be crucial for biological activity.
Catalytic Transformations and Transesterification Reactions
The ester functional group of this compound is susceptible to catalytic transformations, most notably transesterification. This reaction involves swapping the ethyl group of the ester with a different alcohol, a process that can be catalyzed chemically or enzymatically. nih.govresearchgate.net
Enzymatic catalysis, particularly using lipases, offers a mild and selective method for chemical transformations. rsc.org this compound can undergo transesterification with higher alcohols, such as isoamyl alcohol, in non-aqueous media using enzymes like Candida antarctica lipase (B570770) B (CAL-B). This process is reversible with enzymatic hydrolysis. The use of enzymes for such reactions is advantageous as it often proceeds under mild conditions with high selectivity, avoiding harsh reagents that might cause side reactions like racemization. rsc.org Research on the transesterification of fatty acid ethyl esters with higher alcohols like 2-ethyl-1-hexanol using immobilized lipases has shown this to be an efficient method, particularly for larger alcohols where the enzyme's stability and reusability are beneficial. nih.gov
Table 2: Enzyme-Catalyzed Reactions Involving Ethyl Leucate
| Reaction Type | Enzyme | Substrates | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Transesterification | Candida antarctica lipase B (CAL-B) | Ethyl Leucate, isoamyl alcohol | Non-aqueous media | Branched esters | |
| Hydrolysis | Candida antarctica lipase B (CAL-B) | Ethyl Leucate | pH 7.0, 30°C | Leucic acid, ethanol (B145695) |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Separation and Detection
Chromatographic techniques are fundamental to the separation and quantification of (S)-(-)-Ethyl Leucate from complex mixtures. The choice of method depends on the specific analytical requirements, including the need for enantiomeric separation, quantitative accuracy, or comprehensive volatile profiling.
Chiral Gas Chromatography (GC) for Enantiomeric Separation and Quantification
Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers. nih.gov This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of compounds like ethyl leucate, cyclodextrin-based CSPs are particularly effective. researchgate.nethplc.sk
Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. gcms.cznih.gov The separation mechanism involves the formation of temporary inclusion complexes between the analyte and the cyclodextrin (B1172386). The stability of these complexes differs for each enantiomer, which allows for their separation. Gamma-cyclodextrin (γ-cyclodextrin), with its larger cavity size, is one of the three common types of cyclodextrins used for this purpose. gcms.cz The efficiency of the separation can be influenced by factors such as the type and concentration of the cyclodextrin in the stationary phase, as well as the GC oven temperature. gcms.cz Generally, decreasing the analysis temperature can increase the separation factor (α) between enantiomers. gcms.cz
Table 1: Key Parameters in Chiral GC Separation
| Parameter | Description | Impact on Separation of this compound |
| Chiral Stationary Phase | A stationary phase containing a chiral selector, such as γ-cyclodextrin, immobilized on a polysiloxane backbone. | Enables differential interaction with (S)- and (R)-ethyl leucate, leading to their separation. |
| Oven Temperature | The temperature of the GC oven. | Lower temperatures typically increase the interaction time with the CSP, often improving enantiomeric resolution. |
| Carrier Gas Flow Rate | The rate at which the inert carrier gas (e.g., helium, hydrogen) flows through the column. | Affects the efficiency of the separation and the analysis time. |
| Injection Mode | The method by which the sample is introduced into the GC (e.g., split, splitless). | Influences the amount of sample reaching the column and can affect peak shape and sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC×GC/TOF-MS) for Quantitative and Qualitative Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for both identifying and quantifying volatile compounds in a sample. nih.govnih.gov For complex matrices, tandem mass spectrometry (GC-MS/MS) or comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) can provide enhanced selectivity and sensitivity. frontiersin.orgmdpi.com
In GC-MS analysis, after the components of a mixture are separated by the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for a specific compound, allowing for its identification. mdpi.comjmaterenvironsci.com For quantitative analysis, specific ions are monitored to determine the concentration of the analyte. researchgate.net This is particularly useful in food and beverage analysis where volatile compounds like ethyl esters contribute significantly to the aroma profile. nih.gov The use of headspace sampling techniques can further facilitate the analysis of volatile components. mdpi.com
Advanced techniques like GC-MS/MS improve selectivity by reducing matrix interference, which is crucial for accurate quantification in complex samples. mdpi.com GC×GC/TOF-MS offers even greater separation power, making it suitable for the detailed profiling of very complex volatile mixtures. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the targeted analysis of specific compounds, including esters like ethyl leucate, particularly in biological matrices. nih.govnih.gov This technique is advantageous for compounds that are not sufficiently volatile or are thermally labile for GC analysis.
The process involves separating the compound of interest from the sample matrix using liquid chromatography, followed by detection with tandem mass spectrometry. researchgate.net The use of a triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode allows for very specific and sensitive quantification. nih.gov LC-MS/MS has been successfully applied to the determination of various ethyl esters in different sample types. nih.gov The choice of ionization source, such as electrospray ionization (ESI), is critical and can be operated in either positive or negative mode depending on the analyte's properties. semanticscholar.org
Spectroscopic and Optical Characterization
Spectroscopic and optical methods are essential for confirming the chemical structure and assessing the enantiomeric purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. beilstein-journals.orgresearchgate.net
In the ¹H NMR spectrum of ethyl leucate, specific signals (chemical shifts, splitting patterns, and integration values) would correspond to the different protons in the molecule, such as those of the ethyl group and the leucate backbone. quora.com Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, confirming the carbon framework of the molecule. magritek.com Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish correlations between protons and carbons, further solidifying the structural assignment. magritek.com
Table 2: Predicted NMR Data for Ethyl Leucate
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.1 | Quartet | -O-CH₂ -CH₃ |
| ~3.9 | Triplet | α-CH | |
| ~1.6 | Multiplet | β-CH₂ | |
| ~1.5 | Multiplet | γ-CH | |
| ~1.2 | Triplet | -O-CH₂-CH₃ | |
| ~0.9 | Doublet | δ-CH₃ | |
| ¹³C | ~175 | Singlet | C =O |
| ~60 | Singlet | -O-CH₂ -CH₃ | |
| ~52 | Singlet | α-CH | |
| ~42 | Singlet | β-CH₂ | |
| ~25 | Singlet | γ-CH | |
| ~23 | Singlet | δ-CH₃ | |
| ~22 | Singlet | δ'-CH₃ | |
| ~14 | Singlet | -O-CH₂-CH₃ | |
| Note: Predicted values are approximate and can vary based on solvent and experimental conditions. |
Optical Rotation and Polarimetry for Enantiomeric Purity Assessment
Optical rotation is a physical property of chiral molecules that causes the rotation of the plane of polarized light. youtube.com A polarimeter is used to measure this rotation. The specific rotation, [α], is a characteristic value for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). thieme-connect.de
For this compound, the negative sign indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The enantiomeric purity, often expressed as enantiomeric excess (ee), of a sample can be determined by comparing its measured optical rotation to the specific rotation of the pure enantiomer. masterorganicchemistry.comlibretexts.org An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture (equal amounts of both enantiomers) will have an optical rotation of zero. libretexts.org Precise temperature control is crucial during measurements as optical rotation is temperature-dependent. thieme-connect.de
Olfactometry-Coupled Techniques for Aroma Compound Identification and Evaluation (GC-O/MS)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify and characterize odor-active compounds within a complex volatile mixture. mdpi.comnih.gov This method combines the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector. The coupling of GC-O with Mass Spectrometry (GC-MS) provides a comprehensive approach, allowing for the simultaneous sensory detection and chemical identification of aroma compounds. mdpi.comnih.gov
In a typical GC-O/MS setup, the effluent from the gas chromatography column is split into two streams. One stream is directed to the mass spectrometer for chemical identification, while the other is sent to a heated "sniffing port." nih.gov At the sniffing port, a trained sensory panelist or analyst inhales the effluent and records the perceived aroma, its intensity, and its retention time. This sensory data is then correlated with the mass spectrometry data to identify the specific chemical compound responsible for a particular aroma.
For the characterization of this compound, GC-O/MS analysis would involve the injection of a sample containing the compound into the gas chromatograph. As the separated compounds elute from the column, a sensory analyst at the sniffing port would evaluate the aroma at the specific retention time of this compound. The analyst's description of the odor, along with its perceived intensity, provides critical sensory information. Simultaneously, the mass spectrometer would generate a mass spectrum of the compound eluting at that retention time, confirming its identity as ethyl leucate.
Hypothetical GC-O/MS Data for a Sample Containing this compound
The following interactive table represents the type of data that would be generated from a GC-O/MS analysis of a complex mixture containing this compound and other illustrative aroma compounds. The sensory descriptors and intensities are based on general knowledge of similar compounds, as specific research data for this compound was not found.
| Compound | Retention Index (DB-Wax) | Sensory Descriptor | Perceived Intensity (0-5 Scale) |
| Ethyl Butyrate (B1204436) | 1055 | Fruity, pineapple-like | 4 |
| Hexanal | 1080 | Green, grassy | 3 |
| This compound | 1350 (Estimated) | Waxy, slightly fruity, ethereal | 2 |
| Linalool | 1550 | Floral, citrus | 4 |
| β-Ionone | 1925 | Violet, woody | 3 |
This table illustrates how GC-O/MS data provides a detailed correlation between chemical compounds and their specific aroma characteristics, which is invaluable for research and characterization in the field of flavor science.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools for investigating the properties of chemical compounds. These methods allow for the examination of molecular structures, energies, and dynamic behavior, offering insights that can be difficult to obtain through experimental means alone. For molecules like (S)-(-)-Ethyl Leucate, these studies are crucial for understanding its conformational preferences and interactions with its environment.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and energies of molecules.
In studies of structurally similar alpha-hydroxy esters, such as ethyl lactate (B86563), DFT calculations have been instrumental in analyzing the molecule's microscopic structure. researchgate.net Such analyses typically involve optimizing the molecular geometry to find the most stable conformation (i.e., the lowest energy state). For this compound, this would involve determining the preferred orientations of the hydroxyl, ester, and isobutyl groups.
| Calculated Property | Description | Typical Application for this compound |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the stability of different conformers. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's susceptibility to electrophilic and nucleophilic attack. |
| Dipole Moment | A measure of the net molecular polarity. | Helps in understanding solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Provides insight into reactive sites and electrostatic interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system's evolution over time, MD can provide a detailed view of conformational changes and intermolecular interactions.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a pure liquid state or in a solution. Studies on the analogous compound, ethyl lactate, have utilized classical molecular dynamics to understand its liquid structure. researchgate.net These simulations can reveal how the molecule's flexibility allows it to adopt various shapes and how it interacts with neighboring molecules. researchgate.net
A key aspect of MD simulations is the ability to study dynamic processes, such as the formation and breaking of hydrogen bonds. This is particularly relevant for this compound due to the presence of a hydroxyl group. The simulation can track the positions of atoms over time, providing insights into the stability and lifetime of these interactions. Such simulations are also crucial for understanding chiral recognition processes, where subtle differences in intermolecular interactions determine how a chiral molecule binds to another. researchgate.netnsf.gov
Analysis of Intermolecular Interactions and Solvation Effects
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Understanding these interactions is key to predicting its physical properties and reactivity in various solvents.
Characterization of Hydrogen Bonding and Other Non-Covalent Interactions
This compound possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). This allows it to form both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
Computational studies on the closely related ethyl lactate have shown a competing effect between intramolecular and intermolecular hydrogen bonding, which dictates the structure of the liquid. researchgate.net DFT calculations can be used to determine the relative energies of conformers with and without intramolecular hydrogen bonds, while MD simulations can reveal the dynamics of these bonds in a liquid state.
The table below summarizes the types of non-covalent interactions that would be significant for this compound, based on its functional groups.
| Interaction Type | Participating Groups on this compound | Significance |
|---|---|---|
| Hydrogen Bonding | Hydroxyl group (donor and acceptor), Carbonyl group (acceptor) | Strongly influences boiling point, viscosity, and solubility. Key to self-association and interaction with protic solvents. |
| Dipole-Dipole Interactions | Ester group and the molecule as a whole. | Contributes to the overall cohesive energy and affects interactions with other polar molecules. |
| Van der Waals Forces (London Dispersion) | Entire molecule, particularly the isobutyl and ethyl groups. | Important for interactions in non-polar solvents and contributes to the overall packing in the liquid state. |
Prediction of Chemical Reactivity and Stereochemical Outcomes
Computational chemistry offers powerful methods for predicting how a molecule will behave in a chemical reaction. For a chiral compound like this compound, it is particularly important to predict not just the product of a reaction, but also its stereochemistry.
Theoretical models can be used to rationalize and predict the stereochemical course of reactions. nih.gov For reactions involving chiral esters, computational studies can help in understanding the transition states that lead to different stereoisomers. nih.govochemtutor.com By calculating the energies of these transition states, chemists can predict which product is more likely to form. This is crucial in asymmetric synthesis, where controlling the stereochemical outcome is a primary goal.
For this compound, this could involve modeling its reaction as a nucleophile (via the hydroxyl group) or as an electrophile (at the carbonyl carbon). DFT calculations of the transition state structures for potential reactions would provide activation energies, which are directly related to the reaction rates. This allows for a theoretical prediction of the most favorable reaction pathway and the stereoselectivity that can be expected. acs.org While specific predictive studies on this compound were not found in the search, the methodologies are well-established for other chiral molecules. libretexts.org
Degradation and Stability Studies
Factors Influencing Stability (e.g., pH, Temperature)
The stability of (S)-(-)-Ethyl Leucate is significantly affected by both pH and temperature. As an ester, it is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. The rate of this degradation reaction is also influenced by temperature.
Temperature: An increase in temperature generally leads to an increase in the rate of chemical reactions, including the hydrolysis of esters. Therefore, the stability of this compound is expected to decrease at higher storage temperatures. Studies on various flavor esters in alcoholic beverages have demonstrated that storage at lower temperatures enhances their stability. researchgate.net For example, the degradation of ethyl acetate (B1210297) is significantly faster at higher temperatures. actachemscand.orgresearchgate.net The relationship between temperature and the reaction rate constant is often described by the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature. uv.es
The following table, based on data for the analogous compound ethyl acetate, illustrates the general effect of pH and temperature on the hydrolysis rate constant.
Table 1: Illustrative Effect of pH and Temperature on the Hydrolysis Rate Constant of an Ethyl Ester (Analogous to this compound)
| Temperature (°C) | pH | Relative Hydrolysis Rate Constant |
|---|---|---|
| 25 | 2 | Moderate |
| 25 | 4 | Low |
| 25 | 7 | Low |
| 25 | 9 | High |
| 25 | 11 | Very High |
| 40 | 2 | High |
| 40 | 4 | Moderate |
| 40 | 7 | Moderate |
| 40 | 9 | Very High |
| 40 | 11 | Extremely High |
Hydrolytic Pathways and Resulting Metabolites (e.g., Leucic Acid, Ethanol)
The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the ester bond by water. This reaction results in the formation of (S)-Leucic Acid and Ethanol (B145695).
The hydrolysis of this compound can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible, and the position of the equilibrium is dependent on the concentration of water. mdpi.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ions, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is not reactive towards the alcohol. mdpi.com
This compound + H₂O ⇌ (S)-Leucic Acid + Ethanol
The formation of these metabolites, (S)-Leucic Acid and Ethanol, will alter the chemical and sensory profile of the product.
Stability Profiles in Complex Matrices (e.g., Wine, Sake)
In complex matrices like wine and sake, the stability of this compound is influenced by a multitude of factors beyond just pH and temperature, including the presence of other chemical components and enzymatic activities.
Wine: In wine, the concentration of esters can change over time during aging. While some esters may decrease due to hydrolysis, the concentration of others, particularly branched-chain ethyl esters, can increase. mdpi.com This is because the formation of esters is a reversible reaction, and in a high-alcohol environment like wine, the equilibrium may shift towards ester formation from the corresponding acid and ethanol. The final concentration of this compound in wine during aging will depend on the initial concentrations of the ester, (S)-Leucic Acid, and ethanol, as well as the storage conditions.
Sake: Similar to wine, the ester profile of sake can evolve during aging. It has been noted that while some esters contributing to the ginjo aroma, such as isoamyl acetate and ethyl caproate, tend to decompose over time, other esters like ethyl lactate (B86563) can actually increase in concentration. sakestreet.com The stability of this compound in sake is also subject to the equilibrium between its formation and hydrolysis, influenced by the composition of the sake and storage conditions. sakestreet.comreddit.com
The following table provides an example of the change in concentration of various ethyl esters in beer over a 12-week storage period at different temperatures, illustrating the general trend that can be expected for this compound in a similar alcoholic beverage matrix.
Table 2: Change in Concentration of Various Ethyl Esters in Beer During Storage (Illustrative for this compound Stability)
| Ester | Storage Temperature | Initial Concentration (µg/L) | Concentration after 12 weeks (µg/L) | % Change |
|---|---|---|---|---|
| Ethyl Acetate | 4°C | 12,500 | 11,800 | -5.6% |
| Room Temp | 12,500 | 10,500 | -16.0% | |
| Ethyl Butyrate (B1204436) | 4°C | 220 | 205 | -6.8% |
| Room Temp | 220 | 180 | -18.2% | |
| Ethyl Hexanoate | 4°C | 350 | 330 | -5.7% |
| Room Temp | 350 | 280 | -20.0% | |
| Ethyl Octanoate | 4°C | 550 | 500 | -9.1% |
| Room Temp | 550 | 420 | -23.6% |
Data adapted from a study on flavor stability in beer and is intended to be illustrative of general trends. researchgate.net
In some spirit drinks, an increase in the content of certain ethyl esters has been observed after 8 weeks of storage, further highlighting the dynamic nature of ester concentrations in alcoholic beverages. mdpi.com
Future Research Directions and Emerging Trends
Elucidation of Uncharted Biosynthetic and Degradative Pathways
While it is known that (S)-(-)-Ethyl Leucate is a product of fermentation, particularly in wine and sake, the precise metabolic pathways and regulatory networks governing its production are not fully mapped. Future research will likely focus on identifying and characterizing the complete biosynthetic sequence. It is understood that its precursor, leucate, is synthesized from the amino acid leucine (B10760876) by molds such as Aspergillus oryzae. Subsequently, yeasts like Saccharomyces cerevisiae are responsible for the esterification of leucate to ethyl leucate. However, the specific enzymes, particularly the alcohol acyltransferases (AATs) responsible for the final esterification step, require definitive identification and characterization. Analogous research on the biosynthesis of ethyl butyrate (B1204436) in S. cerevisiae has identified specific AATs, providing a roadmap for similar investigations into ethyl leucate production.
Conversely, the degradative pathways of this compound in microorganisms and the environment are largely unknown. Research is needed to identify the hydrolases and other enzymes capable of metabolizing this ester. Studies on the biodegradation of other industrial esters, such as chlorimuron-ethyl (B22764) by microbes like Chenggangzhangella methanolivorans, reveal common degradation mechanisms like the cleavage of the ester bond. Future work should investigate whether similar enzymatic processes govern the breakdown of ethyl leucate, which is crucial for understanding its environmental fate and potential for bioremediation.
Table 1: Key Research Questions for Biosynthetic and Degradative Pathways
| Research Area | Key Questions | Potential Methodologies |
|---|---|---|
| Biosynthesis | Which specific alcohol acyltransferases (AATs) in yeast catalyze the formation of this compound? | Gene knockout studies, enzyme assays, proteomic analysis of fermenting organisms. |
| What are the regulatory mechanisms (genetic, environmental) that control the expression of these enzymes? | Transcriptomic analysis (RNA-Seq) under different fermentation conditions. | |
| Degradation | Which microorganisms and enzymes are responsible for the hydrolysis and degradation of this compound? | Enrichment culture screening, metagenomic analysis of soil/water samples, enzyme purification. |
Development of Novel Enantioselective Synthesis Strategies with Enhanced Efficiency
The demand for enantiomerically pure compounds in the pharmaceutical and flavor industries necessitates the development of efficient and scalable synthesis methods. Future research in this area will focus on novel chemoenzymatic and biocatalytic strategies to produce this compound with high enantiomeric excess.
Lipases have shown great promise for the enantioselective synthesis of chiral esters through processes like kinetic resolution of racemic alcohols or acids, or direct enantioselective esterification. Enzymes such as Candida antarctica lipase (B570770) B (CALB), often immobilized to enhance stability and reusability (e.g., Novozyme 435), are prime candidates for developing highly selective processes. Future work will involve optimizing reaction conditions—such as solvent choice, temperature, and substrate ratios—to maximize both yield and enantioselectivity. The development of flow chemistry systems incorporating immobilized enzymes could offer a path to continuous, highly efficient production.
Table 2: Comparison of Potential Enantioselective Synthesis Strategies
| Strategy | Description | Advantages | Challenges for Future Research |
|---|---|---|---|
| Enzymatic Kinetic Resolution | A lipase selectively acylates one enantiomer of a racemic leucate precursor, allowing for separation. | High enantioselectivity is often achievable with commercially available lipases. | Maximum theoretical yield is 50%; requires an efficient separation step. |
| Direct Enantioselective Esterification | A lipase catalyzes the esterification of leucic acid with ethanol (B145695), showing a preference for one enantiomer. | Can potentially exceed 50% yield; simpler process. | Requires a highly selective enzyme and optimization to prevent side reactions. |
| Asymmetric Chemo-catalysis | Utilizes a chiral metal complex or organocatalyst to direct the stereochemical outcome of the esterification. | High throughput and scalability; avoids biological components. | Catalyst cost and sensitivity; potential for metal contamination in the final product. |
Advanced Functional Characterization and Biological Target Identification
The primary known biological function of this compound is its role as an aroma compound. Research has demonstrated that the two enantiomers of ethyl leucate have different organoleptic properties. Specifically, the (S)-enantiomer has a significantly lower olfactory threshold (55 µg/L) compared to the (R)-enantiomer (126 µg/L), making it a more potent contributor to the fruity aroma in wine. acs.orgresearchgate.netnih.gov This stereospecific interaction with human olfactory receptors is a key area for further functional characterization. Identifying the specific olfactory receptors that bind to this compound could provide deeper insights into the mechanisms of aroma perception.
Beyond its role in flavor, the biological activities of this compound are largely unexplored. The principle of chirality is fundamental to pharmacology, as different enantiomers of a drug can have vastly different physiological effects. mdpi.com Future research should investigate whether this compound has other biological targets. For instance, many small molecule esters act as signaling molecules or metabolic intermediates. It is plausible that this compound could interact with other cellular receptors, enzymes, or metabolic pathways. Screening for such interactions using high-throughput assays could reveal previously unknown biological functions. The fact that abnormal enantiomeric ratios of other chiral small molecules are being identified as biomarkers for diseases opens an intriguing possibility that chiral esters like ethyl leucate could have roles in physiological or pathological processes. nih.gov
Exploration of New Industrial and Biomedical Applications Beyond Current Scope
Building on its known properties and the importance of chirality, future research is expected to uncover new applications for this compound beyond its current use as a flavor and fragrance agent.
In the industrial sector , its properties as a chiral building block are of significant interest. The synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs) often relies on such starting materials. The racemic form, ethyl DL-leucate, is already utilized in the synthesis of pharmaceuticals and nutritional supplements. The availability of the pure (S)-enantiomer could enable the development of new, more selective drugs with improved therapeutic profiles.
In the biomedical field , the unique properties of chiral molecules are being leveraged for advanced applications. tcichemicals.com For example, chiral esters can be incorporated into drug delivery systems to control release rates or target specific tissues. There is potential for this compound to be used as a pharmaceutical excipient, similar to how ethyl lactate (B86563) is used to solubilize poorly soluble drugs, potentially enhancing their bioavailability. nih.gov Furthermore, its application in cosmetics, where the racemic form is used as an emollient, could be refined by using the pure (S)-enantiomer to investigate if it offers superior skin-conditioning properties or compatibility.
Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Roles
A systems biology approach, integrating various "omics" disciplines, will be indispensable for a holistic understanding of this compound's role in nature. Combining genomics, transcriptomics, proteomics, and metabolomics can provide a complete picture, from the genes that code for its synthesizing enzymes to its final concentration and impact within a biological system. mdpi.com
Future research will likely apply these techniques to the microorganisms involved in its production during fermentation.
Transcriptomics can reveal which genes are upregulated during its synthesis, pointing to key enzymes and regulatory factors.
Proteomics can confirm the presence and abundance of these enzymes, providing a direct link between gene expression and catalytic activity.
Metabolomics can quantify the precursors, the final product, and other related metabolites, allowing for a detailed mapping of the metabolic flux through the pathway. mdpi.comnih.gov
This multi-omics approach is crucial for metabolic engineering efforts aimed at overproducing this compound for industrial applications. nih.govnih.gov By identifying bottlenecks and regulatory control points in the biosynthetic pathway, researchers can genetically modify production strains to enhance yield and purity.
Q & A
Q. What methodologies enable real-time monitoring of this compound concentrations during continuous fermentation?
- Methodological Answer : Implement online GC-MS or Raman spectroscopy for in situ quantification. Calibrate sensors using offline HPLC measurements. Use feedback control systems to adjust nutrient feed rates and maintain optimal titers. Publish calibration curves and sensor specifications in supplementary materials .
Tables for Key Findings
(Example for Advanced Question 6)
| Gene Knockout | Effect on this compound Biosynthesis | Key Precursor Change |
|---|---|---|
| MGL2 deletion | 45% reduction in yield | 2-hydroxy-4-methyl pentanoic acid ↓ |
| YJU3 deletion | 30% reduction in yield | No significant change in precursors |
Source: Adapted from MAGLase studies in Saccharomyces cerevisiae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
